5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, including the use of Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray powder diffraction (XRPD) for characterization. The process yields a triclinic structure in space group P-1, demonstrating the complexity and precision required in its synthesis (Rahmani et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis through X-ray diffraction reveals significant insights into the compound's spatial configuration. For instance, the compound exhibits a non-planar structure with intricate intermolecular interactions, as demonstrated by Hirshfeld surface analysis and fingerprint plots. These interactions play a crucial role in the solid-state behavior and stability of the molecule (Yahiaoui et al., 2019).
Chemical Reactions and Properties
The reactivity profile of this compound includes interactions with nucleophiles and active methylene compounds, leading to the formation of various derivatives with distinct chemical properties. These reactions are crucial for understanding the compound's chemical behavior and potential applications (Hassaneen et al., 1991).
Physical Properties Analysis
The compound's physical properties, such as its crystal structure and spectroscopic behavior, have been extensively studied. These properties are influenced by its molecular geometry and the nature of intermolecular interactions within the crystal lattice. Such analyses provide valuable information for the development of materials with specific physical characteristics (Khelloul et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been the subject of scientific research focused on its synthesis and molecular structure. A study detailed the synthesis and full characterization of a closely related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. This research utilized techniques such as FT-IR, 1H and 13C NMR spectroscopy for characterization. The crystal structure was investigated using X-ray powder diffraction (XRPD), revealing a triclinic structure. Additionally, density functional theory (DFT) analysis and Hirshfeld surface analysis were applied to understand the intermolecular interactions and molecular packing (Rahmani et al., 2017).
Antimicrobial Activity and DNA Binding
Another dimension of research on related compounds includes the investigation of their thermal properties, antimicrobial activity, and DNA binding capabilities. Nickel(II) azo dye complexes with structural similarities to the compound were synthesized and characterized. These complexes exhibited low antibacterial activity against specific strains and demonstrated interaction with calf thymus DNA, suggesting potential applications in antimicrobial treatments and biological studies (El-Sonbati et al., 2017).
properties
IUPAC Name |
(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O5S2/c1-28-14-5-2-12(3-6-14)23-20(25)19(31-21(23)30)11-15-7-9-18(29-15)16-10-13(24(26)27)4-8-17(16)22/h2-11H,1H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMPSLPCKBFNQ-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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